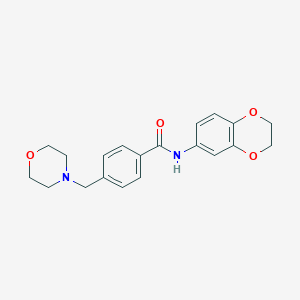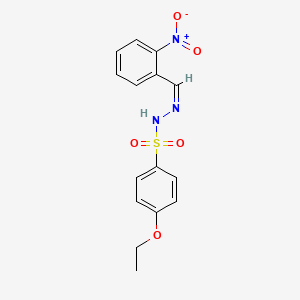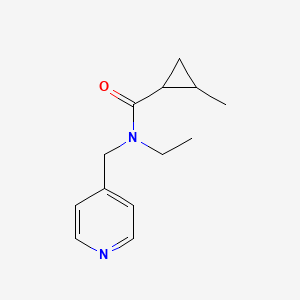![molecular formula C15H20N4O2S B5363838 ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)
ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate, also known as DMAT, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DMAT belongs to the class of triazole-based compounds and has been shown to exhibit promising biological activity in various experimental models.
Mechanism of Action
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate exerts its biological activity by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in various experimental models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its biological activity, making it a well-characterized compound. However, this compound has several limitations for lab experiments. It exhibits low solubility in water, making it difficult to use in aqueous solutions. In addition, this compound exhibits poor bioavailability, making it difficult to use in in vivo experiments.
Future Directions
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has several potential future directions for scientific research. It can be further optimized to improve its solubility and bioavailability, making it a more effective therapeutic agent. This compound can also be used in combination with other therapeutic agents to enhance its efficacy. In addition, this compound can be further studied for its potential use in the treatment of inflammatory and viral diseases.
Synthesis Methods
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate can be synthesized using a multi-step process starting from 4-(dimethylamino)phenylhydrazine. The first step involves the reaction of 4-(dimethylamino)phenylhydrazine with ethyl 2-bromoacetate to form ethyl 2-(4-(dimethylamino)phenyl)hydrazinyl)acetate. The second step involves the cyclization of ethyl 2-(4-(dimethylamino)phenyl)hydrazinyl)acetate with thiosemicarbazide to form the intermediate this compound. The final step involves the deprotection of the intermediate to obtain this compound.
Scientific Research Applications
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has been extensively studied for its potential use as a therapeutic agent in various experimental models. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been shown to exhibit anti-inflammatory and anti-viral activity, making it a potential candidate for the treatment of inflammatory and viral diseases.
properties
IUPAC Name |
ethyl 2-[[5-[4-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-5-21-13(20)10-22-15-17-16-14(19(15)4)11-6-8-12(9-7-11)18(2)3/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMGTYYXICTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)

![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)

![ethyl 7-amino-6-cyano-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5363806.png)

![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5363843.png)
![2-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzylidene)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5363858.png)
![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)